molecular formula C9H12N2 B1608649 2,4-Dimethyl-benzamidine CAS No. 885957-73-3

2,4-Dimethyl-benzamidine

Cat. No. B1608649
CAS RN: 885957-73-3
M. Wt: 148.2 g/mol
InChI Key: ZBRUZISBYVTPAC-UHFFFAOYSA-N
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Description

2,4-Dimethyl-benzamidine is a derivative of benzimidazole . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . The compound is generally formulated as an amine salt or an ester .


Synthesis Analysis

Benzimidazole, the core structure of 2,4-Dimethyl-benzamidine, is produced by the condensation of o-phenylenediamine with formic acid . The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents .


Molecular Structure Analysis

The molecular formula of 2,4-Dimethyl-benzamidine is C9H12N2 . It shares a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety .


Chemical Reactions Analysis

Benzimidazole, the core structure of 2,4-Dimethyl-benzamidine, can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . The benzoin condensation starting from benzaldehyde and the subsequent benzoin amidation to benzamide can be efficiently carried out under very mild conditions in an electrolysis cell .


Physical And Chemical Properties Analysis

The molecular weight of 2,4-Dimethyl-benzamidine is 148.21 . It is generally formulated as an amine salt or an ester, each of which have their own advantages and tradeoffs .

Safety And Hazards

2,4-Dimethyl-benzamidine is harmful if swallowed and is suspected of causing genetic defects . It is recommended to obtain special instructions before use and to not handle until all safety precautions have been read and understood .

Future Directions

Benzimidazole derivatives, including 2,4-Dimethyl-benzamidine, have been intensively studied for their wide range of therapeutic applications . The bioactivities of these compounds can be further improved by changing their functional groups on the core structure . This is the most popular method to promote new drugs to treat cancer, and has produced many commercially available anticancer drugs based on the benzimidazole skeleton .

properties

IUPAC Name

2,4-dimethylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRUZISBYVTPAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400925
Record name 2,4-Dimethyl-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-benzamidine

CAS RN

885957-73-3
Record name 2,4-Dimethyl-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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